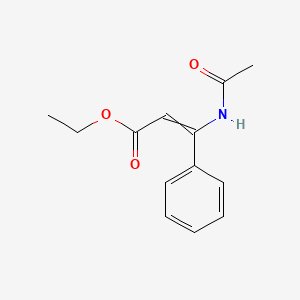![molecular formula C156H276O9 B14237273 1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene] CAS No. 557089-92-6](/img/structure/B14237273.png)
1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene] is a complex organic compound characterized by its unique structure, which includes a benzene core substituted with ethene and tetradecyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene] typically involves multiple steps, starting with the preparation of the benzene core and subsequent substitution reactions to introduce the ethene and tetradecyloxy groups. Common reagents used in these reactions include halogenated benzene derivatives, ethene, and tetradecyloxy compounds. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene] involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: Similar structure but with bromine substituents.
1,3,5-Tris(4-methoxyphenyl)benzene: Contains methoxy groups instead of tetradecyloxy groups.
1,3,5-Tris(4-nitrophenyl)benzene: Features nitro groups, which confer different chemical properties.
Uniqueness
1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene] is unique due to its specific combination of ethene and tetradecyloxy groups, which impart distinct physical and chemical properties. These properties make it particularly suitable for applications in organic electronics and materials science, where stability and specific electronic characteristics are crucial.
Properties
CAS No. |
557089-92-6 |
|---|---|
Molecular Formula |
C156H276O9 |
Molecular Weight |
2295.8 g/mol |
IUPAC Name |
5-[2-[3,5-bis[2-[3,4,5-tri(tetradecoxy)phenyl]ethenyl]phenyl]ethenyl]-1,2,3-tri(tetradecoxy)benzene |
InChI |
InChI=1S/C156H276O9/c1-10-19-28-37-46-55-64-73-82-91-100-109-124-157-148-136-145(137-149(158-125-110-101-92-83-74-65-56-47-38-29-20-11-2)154(148)163-130-115-106-97-88-79-70-61-52-43-34-25-16-7)121-118-142-133-143(119-122-146-138-150(159-126-111-102-93-84-75-66-57-48-39-30-21-12-3)155(164-131-116-107-98-89-80-71-62-53-44-35-26-17-8)151(139-146)160-127-112-103-94-85-76-67-58-49-40-31-22-13-4)135-144(134-142)120-123-147-140-152(161-128-113-104-95-86-77-68-59-50-41-32-23-14-5)156(165-132-117-108-99-90-81-72-63-54-45-36-27-18-9)153(141-147)162-129-114-105-96-87-78-69-60-51-42-33-24-15-6/h118-123,133-141H,10-117,124-132H2,1-9H3 |
InChI Key |
KTRGDTUWYVQMEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)C=CC2=CC(=CC(=C2)C=CC3=CC(=C(C(=C3)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)C=CC4=CC(=C(C(=C4)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



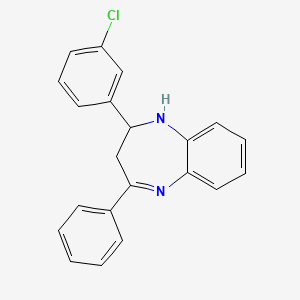
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B14237207.png)
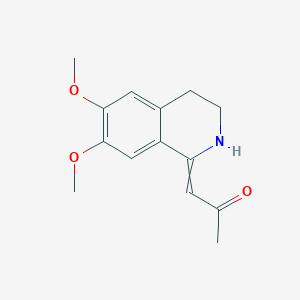
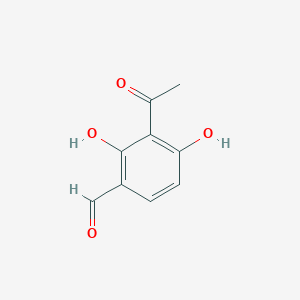
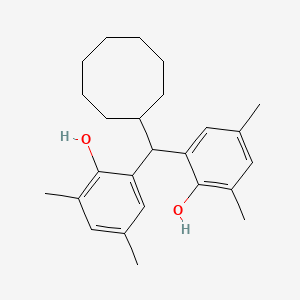
![1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde](/img/structure/B14237238.png)
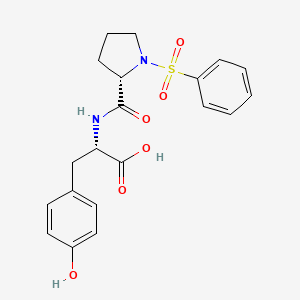

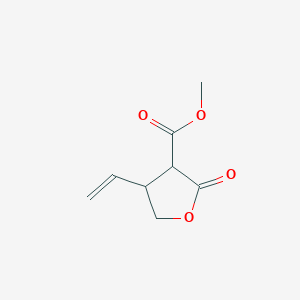


![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)
